5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione
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Overview
Description
5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of methanesulfonic acid with thionyl chloride to produce methanesulfonyl chloride . This intermediate is then reacted with appropriate thiadiazole precursors under controlled conditions to yield the desired compound. The reaction conditions often involve the use of a reflux condenser, mechanical stirrer, and a separatory funnel to ensure proper mixing and reaction completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Safety measures are crucial due to the reactive nature of the intermediates and the potential hazards associated with the chemicals used .
Chemical Reactions Analysis
Types of Reactions
5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the thiadiazole ring into different functional groups.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced thiadiazole compounds, and various substituted thiadiazole derivatives.
Scientific Research Applications
5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione include:
- Methanesulfonyl chloride
- Methanesulfonic acid
- Other thiadiazole derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the methanesulfonyl group and the thiadiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
65302-71-8 |
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Molecular Formula |
C4H6N2O2S3 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
5-(methylsulfonylmethyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C4H6N2O2S3/c1-11(7,8)2-3-5-6-4(9)10-3/h2H2,1H3,(H,6,9) |
InChI Key |
VSJNKOWAXRGXRB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=NNC(=S)S1 |
Origin of Product |
United States |
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